N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide: is an organic compound with a complex structure that includes a methoxyethyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 2-methylbenzenesulfonamide followed by the introduction of the 2-methoxyethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield the desired nitro compound. The subsequent introduction of the 2-methoxyethyl group can be achieved through a nucleophilic substitution reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Sulfonic acids: from the hydrolysis of the sulfonamide group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonamide group can also form hydrogen bonds with specific amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
- N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- N-(2-methoxyethyl)-5-nitrobenzenesulfonamide
- 2-methyl-5-nitrobenzenesulfonamide
Uniqueness: N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-8-3-4-9(12(13)14)7-10(8)18(15,16)11-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYICNPLZWIIIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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